molecular formula C28H23N3O2 B11607654 2-Methyl-7-[(3-phenoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

2-Methyl-7-[(3-phenoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B11607654
M. Wt: 433.5 g/mol
InChI Key: ICTCRAUTUKBQIN-UHFFFAOYSA-N
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Description

2-METHYL-7-[(3-PHENOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-7-[(3-PHENOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-7-[(3-PHENOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

2-METHYL-7-[(3-PHENOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-7-[(3-PHENOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-METHYL-7-[(3-PHENOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C28H23N3O2

Molecular Weight

433.5 g/mol

IUPAC Name

2-methyl-7-[(3-phenoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C28H23N3O2/c1-19-13-14-20-15-16-24(28(32)27(20)30-19)26(31-25-12-5-6-17-29-25)21-8-7-11-23(18-21)33-22-9-3-2-4-10-22/h2-18,26,32H,1H3,(H,29,31)

InChI Key

ICTCRAUTUKBQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=N5

Origin of Product

United States

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